An In-depth Technical Guide to the Physicochemical Properties of 2-Bromothianthrene
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromothianthrene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 2-Bromothianthrene, a sulfur-containing heterocyclic compound with emerging significance in organic synthesis and medicinal chemistry. This document is structured to deliver not just data, but also field-proven insights into the experimental context and strategic applications of this versatile molecule.
Introduction: The Strategic Value of 2-Bromothianthrene
2-Bromothianthrene (C₁₂H₇BrS₂) belongs to the thianthrene family, a class of compounds recognized for their unique folded "butterfly" conformation and rich redox chemistry. The introduction of a bromine atom at the 2-position creates a valuable synthetic handle, opening avenues for a diverse range of chemical transformations. For drug development professionals, 2-Bromothianthrene serves as a key building block for the synthesis of novel molecular entities. Its utility is particularly pronounced in the context of late-stage functionalization, a powerful strategy for rapidly generating analogues of complex molecules to explore structure-activity relationships (SAR).[1] The thianthrene core itself is being explored for its potential in materials science and medicinal chemistry.[2][3]
Core Physicochemical Properties
A precise understanding of the physicochemical properties of 2-Bromothianthrene is fundamental to its effective application in research and development. While extensive experimental data for this specific derivative is not broadly compiled, the following represents a consolidation of available information and expert-informed predictions based on the behavior of the parent thianthrene scaffold and related brominated aromatic compounds.
Table 1: Summary of Physicochemical Properties of 2-Bromothianthrene
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₇BrS₂ | PubChem[4] |
| Molecular Weight | 295.2 g/mol | PubChem[4] |
| IUPAC Name | 2-bromothianthrene | PubChem[4] |
| CAS Number | 53455-06-4 | PubChem[4] |
| Appearance | Expected to be a crystalline solid. The parent compound, thianthrene, is a pale yellow crystalline solid.[5] | Inferred from thianthrene. |
| Melting Point | Data not available in searched sources. The melting point of the parent thianthrene is 151-155 °C.[6] | Further experimental determination is required. |
| Boiling Point | Data not available in searched sources. The boiling point of the parent thianthrene is 364-366 °C.[6] | Likely to be higher than thianthrene due to increased molecular weight. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene, and insoluble in water. Thianthrene is soluble in benzene, toluene, and chloroform.[5] | Based on the nonpolar nature of the thianthrene backbone. |
| Calculated LogP | 5.3 | PubChem (XLogP3)[4] |
Synthesis and Reactivity: A Gateway to Molecular Diversity
The true power of 2-Bromothianthrene lies in its synthetic accessibility and the reactivity of its carbon-bromine bond, which serves as a linchpin for a multitude of cross-coupling and substitution reactions.
Synthesis of 2-Bromothianthrene
A practical and direct method for the synthesis of 2-Bromothianthrene involves the electrophilic bromination of the parent thianthrene.
Diagram 1: Synthesis of 2-Bromothianthrene
Caption: Synthetic route to 2-Bromothianthrene via electrophilic bromination.
Experimental Protocol: Synthesis of 2-Bromothianthrene
-
Rationale: This procedure, adapted from methodologies for functionalizing thianthrene, utilizes the reactivity of the thianthrene core towards electrophilic aromatic substitution.[5] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.
-
Materials:
-
Thianthrene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve thianthrene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred thianthrene solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Reactivity and Applications in Synthesis
The bromine substituent in 2-Bromothianthrene is the focal point of its reactivity, enabling a wide array of synthetic transformations. This positions the molecule as a valuable intermediate in the construction of more complex molecular architectures.
Diagram 2: Reactivity of 2-Bromothianthrene
Caption: Key synthetic transformations of 2-Bromothianthrene.
-
Metal-Halogen Exchange: Treatment of 2-Bromothianthrene with organolithium reagents (e.g., n-butyllithium) or Grignard reagents can generate the corresponding 2-lithiothianthrene or 2-thianthrenylmagnesium bromide. These organometallic intermediates can then be reacted with a variety of electrophiles to introduce new functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: 2-Bromothianthrene is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a base to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium and copper co-catalyst to form C-C triple bonds.
-
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to activated systems, under forcing conditions or with highly activated nucleophiles, the bromine atom can be displaced.
Spectroscopic and Structural Characterization
Thorough characterization is essential to confirm the identity and purity of 2-Bromothianthrene. The following outlines the expected spectroscopic signatures and the experimental approaches for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Rationale: To obtain high-resolution spectra for structural confirmation. The choice of deuterated solvent is critical for sample solubility and to avoid interfering solvent signals.
-
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
-
Procedure:
-
Dissolve 5-10 mg of purified 2-Bromothianthrene in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.0 ppm) due to the asymmetry of the molecule. The protons on the brominated ring will exhibit distinct chemical shifts and coupling patterns compared to the protons on the unsubstituted ring.
-
¹³C NMR: The spectrum will show 12 distinct signals for the carbon atoms, unless there is accidental peak overlap. The carbon atom directly attached to the bromine will be significantly influenced by the halogen's electronic effects.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Rationale: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Apparatus:
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
-
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (for ESI) or introduce a small amount of the solid sample directly (for EI).
-
Acquire the mass spectrum.
-
Expected Spectral Features:
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed at m/z = 294 and m/z = 296, corresponding to [C₁₂H₇⁷⁹BrS₂]⁺ and [C₁₂H₇⁸¹BrS₂]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
-
Rationale: To identify characteristic vibrational frequencies of the aromatic rings and the C-Br bond.
-
Apparatus:
-
FTIR spectrometer
-
-
Procedure:
-
Prepare the sample as a KBr pellet or as a thin film from a solution.
-
Acquire the IR spectrum.
-
Expected Spectral Features:
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-S stretching: Typically in the fingerprint region.
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically below 1000 cm⁻¹.
Potential Applications in Drug Discovery and Development
The thianthrene scaffold and its derivatives are gaining attention in medicinal chemistry. The ability to functionalize the thianthrene core through intermediates like 2-Bromothianthrene is crucial for developing new therapeutic agents. Thianthrene-containing molecules are being investigated for a range of biological activities. The use of thianthrene as a directing group in C-H functionalization reactions further expands its utility in the synthesis of complex drug-like molecules.[1]
Conclusion
2-Bromothianthrene is a pivotal molecule that bridges the foundational chemistry of the thianthrene scaffold with the vast possibilities of modern synthetic methodology. Its well-defined reactivity, particularly in cross-coupling reactions, makes it an invaluable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and characterization, underscoring its potential as a key building block in the pursuit of novel chemical entities with applications in drug discovery and beyond.
References
-
Sato, R., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. DOI:10.1039/D2QO02058K. Available at: [Link]
-
Wikipedia. (2023). Thianthrene. Retrieved from [Link]
-
Ritter, T., et al. (2022). A Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 2-Bromothianthrene. Retrieved from [Link]
-
Swager, T. M., et al. (2018). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 4. 2-Bromothianthrene | C12H7BrS2 | CID 13213122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
